molecular formula C17H26O B8078495 1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone CAS No. 17610-02-5

1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone

Cat. No.: B8078495
CAS No.: 17610-02-5
M. Wt: 246.4 g/mol
InChI Key: NXHMPVRUKKYVHR-UHFFFAOYSA-N
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Description

1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone is an organic compound with the molecular formula C17H26O It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, which is further connected to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,5-di-tert-butylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butylphenol: Shares the tert-butyl groups but lacks the propanone group.

    3,5-Di-tert-butylcatechol: Contains hydroxyl groups instead of the propanone group.

    3,5-Di-tert-butylbenzene: Lacks the functional groups attached to the phenyl ring.

Uniqueness

1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone is unique due to the presence of both tert-butyl groups and a propanone group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

1-(3,5-ditert-butylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O/c1-8-15(18)12-9-13(16(2,3)4)11-14(10-12)17(5,6)7/h9-11H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHMPVRUKKYVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236771
Record name 1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17610-02-5
Record name 1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17610-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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